molecular formula C31H62 B14757989 Hentriacont-3-ene CAS No. 1003-01-6

Hentriacont-3-ene

Cat. No.: B14757989
CAS No.: 1003-01-6
M. Wt: 434.8 g/mol
InChI Key: YJUCDHFBJYOPFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hentriacont-3-ene is a long-chain hydrocarbon with the molecular formula C31H62 It is an alkene, characterized by the presence of a double bond at the third carbon atom in the hentriacontane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hentriacont-3-ene can be achieved through various methods, including the catalytic hydrogenation of hentriacont-3-yne or the dehydrohalogenation of hentriacont-3-chloride. These reactions typically require specific catalysts and conditions to proceed efficiently. For instance, the catalytic hydrogenation process might involve the use of palladium or platinum catalysts under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound often involves the extraction and purification from natural sources, such as plant waxes or petroleum fractions. The compound can be isolated through fractional distillation and subsequent purification steps, ensuring a high degree of purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Hentriacont-3-ene undergoes various chemical reactions, including:

    Oxidation: This reaction can convert this compound into corresponding alcohols, ketones, or carboxylic acids, depending on the reagents and conditions used.

    Reduction: The double bond in this compound can be reduced to form hentriacontane using hydrogen gas in the presence of a metal catalyst.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like hentriacont-3-chloride.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with palladium (Pd) or platinum (Pt) catalysts.

    Substitution: Halogenation can be achieved using chlorine (Cl2) or bromine (Br2) under UV light or in the presence of a catalyst.

Major Products Formed

    Oxidation: Hentriacont-3-ol, hentriacont-3-one, and hentriacont-3-oic acid.

    Reduction: Hentriacontane.

    Substitution: Hentriacont-3-chloride or hentriacont-3-bromide.

Scientific Research Applications

Hentriacont-3-ene has various applications in scientific research, including:

    Chemistry: Used as a model compound for studying long-chain hydrocarbons and their reactions.

    Biology: Investigated for its role in the composition of plant waxes and its potential biological activities.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of lubricants, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of hentriacont-3-ene involves its interaction with biological membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it may interact with specific enzymes, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Hentriacont-1-ene: Another long-chain alkene with a double bond at the first carbon atom.

    Hentriacontane: The fully saturated hydrocarbon with no double bonds.

    Tritriacont-3-ene: A similar compound with a slightly longer carbon chain.

Uniqueness

Hentriacont-3-ene is unique due to the position of its double bond, which influences its chemical reactivity and physical properties. This distinct structure allows it to participate in specific reactions and applications that other similar compounds may not.

Properties

CAS No.

1003-01-6

Molecular Formula

C31H62

Molecular Weight

434.8 g/mol

IUPAC Name

hentriacont-3-ene

InChI

InChI=1S/C31H62/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h5,7H,3-4,6,8-31H2,1-2H3

InChI Key

YJUCDHFBJYOPFU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCC=CCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.